molecular formula C11H10Br2N2 B1390633 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 1210477-73-8

3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No. B1390633
M. Wt: 330.02 g/mol
InChI Key: NZFRWYUFFMEEGT-UHFFFAOYSA-N
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Description

“3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” is a chemical compound with the molecular formula C11H10Br2N2 . It has an average mass of 330.018 Da and a monoisotopic mass of 327.921051 Da .


Molecular Structure Analysis

The molecular structure of “3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” consists of a pyridine ring substituted with two bromine atoms and a 2,5-dimethyl-1H-pyrrol-1-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” include a molecular weight of 330.02 g/mol. Other properties such as melting point, boiling point, and density are not available in the retrieved data .

Scientific Research Applications

Antifungal Activity

A related compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, has demonstrated significant antifungal activity against species like Candida albicans and Aspergillus fumigatus. This suggests potential for developing new antimycotic drugs (Dabur et al., 2005).

Structural and Spectral Properties

Research on bis(pyrrol-2-yl)pyridines, which include compounds similar to 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, has been conducted to understand their synthesis, structure, and spectral properties. This is significant for the development of diverse dipyrrole-pyridine assemblies (Trofimov et al., 2005).

Corrosion Inhibition

Studies on pyridine–pyrazole compounds, including derivatives of pyrroles, have shown their effectiveness as inhibitors for steel corrosion in hydrochloric acid solutions. This indicates potential applications in industrial corrosion protection (Bouklah et al., 2005).

Monoclonal Antibody Production

A pyrrole derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has shown the ability to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This is crucial for reducing the cost and improving the supply of medications (Aki et al., 2021).

Electronic and Bioactive Characteristics

The synthesis and study of pyridine derivatives, such as 3,5-bis(2,5-dimethylphenyl)pyridine, have highlighted their electronic and bioactive characteristics, including antioxidant activity. This suggests potential applications in developing new therapeutic agents (Akram et al., 2020).

properties

IUPAC Name

3,5-dibromo-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2/c1-7-3-4-8(2)15(7)11-10(13)5-9(12)6-14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFRWYUFFMEEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=N2)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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